molecular formula C18H19N3O4 B4141285 N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide

N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide

Cat. No.: B4141285
M. Wt: 341.4 g/mol
InChI Key: OTKFFZUFZXBNHF-UHFFFAOYSA-N
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Description

N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide is an organic compound that features a morpholine ring, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide typically involves the reaction of N-methyl-2-(4-morpholinyl)aniline with a nitrobenzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: N-methyl-2-(4-morpholinyl)-5-amino-N-phenylbenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: N-methyl-2-(4-morpholinyl)aniline and the corresponding carboxylic acid.

Scientific Research Applications

N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(4-morpholinyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-methyl-2-(4-morpholinyl)-5-amino-N-phenylbenzamide: The reduced form of the compound, which may have different biological activities.

    N-methyl-2-(4-morpholinyl)-N-phenylbenzamide: Lacks the nitro group, resulting in different chemical and biological properties.

Uniqueness

N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide is unique due to the presence of both the nitro group and the morpholine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-methyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-19(14-5-3-2-4-6-14)18(22)16-13-15(21(23)24)7-8-17(16)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKFFZUFZXBNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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